molecular formula C9H10ClNO2 B8484909 Ethyl 3-chloro-5-methylisonicotinate

Ethyl 3-chloro-5-methylisonicotinate

Cat. No.: B8484909
M. Wt: 199.63 g/mol
InChI Key: RQWYXJYACVZHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-5-methylisonicotinate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-5-methylpyridine-4-carboxylate typically involves the chlorination of 5-methylpyridine-4-carboxylic acid, followed by esterification. One common method includes:

    Chlorination: 5-methylpyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.

    Esterification: The resulting 3-chloro-5-methylpyridine-4-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form ethyl 3-chloro-5-methylpyridine-4-carboxylate.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-chloro-5-methylpyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methylisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: Ethyl 3-chloro-5-methylpyridine-4-methanol.

    Oxidation: 3-chloro-5-methylpyridine-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-chloro-5-methylisonicotinate is recognized for its potential as a lead compound in drug development. Its unique structural features allow for interactions with biological systems, making it a candidate for targeting various diseases.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values of approximately 45 µM and 50 µM respectively. Normal cells showed significantly higher IC₅₀ values (>100 µM), indicating a favorable therapeutic index.
Cell LineIC₅₀ (µM)
HeLa (cervical cancer)45 ± 2.3
MCF-7 (breast cancer)50 ± 1.8
NIH/3T3 (normal fibroblast)>100
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit serine proteases, showing moderate inhibitory activity with an IC value of approximately 60 µM against specific targets.

Agricultural Chemicals

This compound also holds potential in agricultural applications, particularly as a pesticide or herbicide.

Insecticidal Properties

Research indicates that the compound can act as an insect repellent or attractant, enhancing pest management strategies. Its efficacy in controlling pest populations can be attributed to its ability to disrupt normal behavior patterns in insects.

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound, often involving the reaction of isonicotinic acid derivatives with ethyl chloroacetate under basic conditions. These methods are crucial for producing the compound at scale for research and commercial applications.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine and ester groups play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Ethyl 3-chloro-5-methylisonicotinate can be compared with other pyridine derivatives such as:

    Ethyl 2-chloro-3-methylpyridine-4-carboxylate: Similar structure but with chlorine at the 2-position.

    Ethyl 3-chloro-4-methylpyridine-5-carboxylate: Chlorine and methyl groups are interchanged.

    Ethyl 3-bromo-5-methylpyridine-4-carboxylate: Bromine instead of chlorine at the 3-position.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 3-chloro-5-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3

InChI Key

RQWYXJYACVZHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of ethyl 3-bromo-5-chloropyridine-4-carboxylate (28 g, 105 mmol) in dioxane (300 mL) in a 1 L round bottom flask was added dimethylzinc (105 mL, 1.0 M in hexane) and (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) dichloromethane complex (1.3 g, 1.6 mmol). The resulting mixture was heated at 60° C. for 20 hours. After cooling, the reaction mixture was poured into cold water (500 mL) and extracted with dichloromethane (3×200 mL). After evaporation of the solvent, the crude product was filtered through a silica pad (10 cm) with 20% ethyl acetate in hexane (400 mL), and the solvent was evaporated. The oily ethyl 3-chloro-5-methylpyridine-4-carboxylate (20 g, 90% yield) was used in the next step without further purification.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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